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Compound of Interest

Compound Name: COR170

Cat. No.: B15618300 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the cannabinoid receptor 2

(CB2) inverse agonist COR170 with other notable CB2 inverse agonists: SMM-189, AM630,

and JTE-907. The information presented is supported by experimental data to aid researchers

in selecting the most appropriate compound for their studies in areas such as inflammation,

neuroprotection, and immune modulation.

Introduction to CB2 Inverse Agonists
The CB2 receptor, a G protein-coupled receptor (GPCR), is primarily expressed in immune

cells and plays a crucial role in modulating inflammatory and immune responses. Unlike neutral

antagonists that block agonist binding, inverse agonists bind to the receptor and stabilize it in

an inactive conformation, thereby reducing its basal or constitutive activity. This mechanism

offers a distinct therapeutic approach for various pathologies.

Comparative Performance: COR170 vs. Other CB2
Inverse Agonists
The following tables summarize the quantitative data for COR170, SMM-189, AM630, and JTE-

907, highlighting their binding affinities, selectivity, and functional potencies.

Table 1: Receptor Binding Affinity (Ki) and Selectivity
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Compound CB2 Ki (nM) CB1 Ki (nM)
Selectivity
(CB1 Ki / CB2
Ki)

Species

COR170 3.8[1][2][3][4] >10,000[1][2] >2631 Human

SMM-189 153 (EC50)[5] - - Human

AM630 31.2[6][7][8] 5,152[9] 165[6][7] Human

JTE-907 35.9[10][11] 2,370[12] 66[13] Human

1.55[10][11] 1,060 684[13] Mouse

0.38[10][11] 1,050 2760[13] Rat

Table 2: In Vitro Functional Activity
Compound Assay Cell Line Parameter Value (nM)

SMM-189
ACTOne cAMP

Assay
HEK-CNG+CB2 EC50 153[5]

AM630
[35S]GTPγS

Binding

CHO-hCB2

Membranes
EC50 76.6[6]

Forskolin-

stimulated cAMP
CHO-hCB2 Cells

EC50 (reversal

of CP55940)
128.6[3]

JTE-907
Forskolin-

stimulated cAMP
CHO-hCB2 Cells -

Concentration-

dependent

increase[13]

Key Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are provided below.

Radioligand Binding Assay
This assay determines the affinity of a compound for a receptor.

Protocol:
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Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably

transfected with the human CB1 or CB2 receptor are used.

Incubation: Membranes are incubated with a radiolabeled cannabinoid receptor agonist,

such as [3H]-CP55940, and various concentrations of the test compound.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC50) is determined and converted to the inhibition constant (Ki)

using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay
This functional assay measures G-protein activation following receptor binding. Inverse

agonists inhibit basal [35S]GTPγS binding.

Protocol:

Membrane Preparation: Cell membranes from CHO cells expressing the human CB2

receptor are prepared.

Incubation: Membranes (20 μg) are incubated in an assay buffer containing 20 μM GDP and

0.1 nM [35S]-GTPγS.[3] The incubation is carried out at 30°C for 90 minutes in the presence

of varying concentrations of the test compound.[3]

Filtration: The reaction is terminated by rapid filtration through GF/B filters.

Washing: Filters are washed with ice-cold buffer to remove unbound [35S]GTPγS.

Quantification: The amount of bound [35S]GTPγS is determined by scintillation counting.

Cyclic AMP (cAMP) Accumulation Assay
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This assay measures the ability of a compound to modulate the production of the second

messenger cyclic AMP. CB2 receptor activation typically leads to an inhibition of adenylyl

cyclase and a decrease in cAMP levels. Inverse agonists can increase basal cAMP levels or

reverse agonist-induced inhibition.

Protocol:

Cell Culture: CHO cells stably expressing the human CB2 receptor are cultured.

Pre-incubation: Cells (2x10^6 cells/ml) are pre-incubated for 30 minutes at 37°C with the test

compound and 50 μM 3-isobutyl-1-methylxanthine (IBMX).[3]

Stimulation: 2 μM forskolin is added to stimulate adenylyl cyclase, and the incubation

continues for another 30 minutes.[3]

Termination and Lysis: The reaction is stopped, and the cells are lysed.

Detection: The intracellular cAMP concentration is measured using a suitable assay kit, such

as a radioimmunoassay.[3]

Formalin-Induced Nociception Test (In Vivo)
This animal model is used to assess the analgesic properties of compounds. The test has two

phases: an early neurogenic phase and a late inflammatory phase.

Protocol:

Animal Acclimatization: Mice are habituated to the testing environment.

Compound Administration: The test compound (e.g., COR170, 1.5-6 mg/kg, i.p.) or vehicle is

administered.[4]

Formalin Injection: After a set pre-treatment time (e.g., 10 minutes), a dilute formalin solution

is injected into the plantar surface of the mouse's hind paw.[4]

Behavioral Observation: The time the animal spends licking, biting, or shaking the injected

paw is recorded for both the early (0-5 minutes) and late (15-30 minutes) phases.
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Data Analysis: The total time spent in nociceptive behavior is compared between the

compound-treated and vehicle-treated groups.

Signaling Pathways and Experimental Workflows
CB2 Receptor Signaling Pathway
CB2 receptors primarily couple to inhibitory G proteins (Gαi/o), which inhibit adenylyl cyclase

(AC), leading to a decrease in intracellular cAMP levels. However, under certain conditions,

they can also couple to stimulatory G proteins (Gαs), which activate AC and increase cAMP.

[10][14] Inverse agonists stabilize the inactive state of the receptor, reducing basal signaling

activity.
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CB2 Inverse Agonist Signaling Pathway

In Vitro Experimental Workflow
This diagram illustrates the general workflow for the in vitro characterization of CB2 inverse

agonists.
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In Vitro Experimental Workflow

In Vivo Experimental Workflow (Formalin Test)
This diagram outlines the steps involved in the in vivo formalin test to assess the analgesic

effects of CB2 inverse agonists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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